![molecular formula C21H20FN3O4S2 B2728487 N-(3,4-dimethoxyphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 941874-41-5](/img/structure/B2728487.png)
N-(3,4-dimethoxyphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H20FN3O4S2 and its molecular weight is 461.53. The purity is usually 95%.
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Scientific Research Applications
Optoelectronic Properties
N-(3,4-dimethoxyphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide and related compounds have been explored for their optoelectronic properties. In a study by Camurlu and Guven (2015), thiazole-containing monomers like N-(thiazol-2-yl)-2-(thiophen-3-yl)acetamide were synthesized and subjected to electrochemical polymerization. The resulting conducting polymers exhibited interesting optical band gaps and properties like switching time and optical contrast, which are significant for applications in optoelectronics (Camurlu & Guven, 2015).
Antitumor Activity
Another crucial area of research is the antitumor activity of N-(3,4-dimethoxyphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide derivatives. Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic rings and evaluated their potential antitumor activity against various human tumor cell lines. Certain compounds in this series showed considerable anticancer activity, highlighting the therapeutic potential of these derivatives (Yurttaş, Tay, & Demirayak, 2015).
Antibacterial and Anticancer Screening
Additionally, the synthesis and antibacterial evaluation of N-phenylacetamide derivatives containing 4-arylthiazole moieties have been studied. For instance, Lu et al. (2020) designed and synthesized such compounds, showing promising antibacterial activities against various bacteria. Some of these compounds also displayed nematicidal activity, suggesting a potential role in antibacterial agent design (Lu, Zhou, Wang, & Jin, 2020).
Molecular Modeling and Anticancer Evaluation
Sraa Abu-Melha (2021) conducted synthesis, molecular modeling, and anticancer screening of imidazothiadiazole analogs, including N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds. The study used DFT calculations and evaluated cytotoxic activities against various cancer cell lines, further emphasizing the significance of these compounds in cancer research (Abu-Melha, 2021).
Mechanism of Action
Target of Action
The compound contains a thiazole ring, which is a common feature in many biologically active molecules . Thiazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors. The exact target of this compound would depend on the specific arrangement of its functional groups and overall molecular structure.
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4S2/c1-28-17-8-7-15(9-18(17)29-2)24-19(26)10-16-11-30-21(25-16)31-12-20(27)23-14-5-3-13(22)4-6-14/h3-9,11H,10,12H2,1-2H3,(H,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPVNMMUAXYONV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide |
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